molecular formula C4H6N6O2 B6597765 2-hydrazinyl-5-nitropyrimidin-4-amine CAS No. 1128-29-6

2-hydrazinyl-5-nitropyrimidin-4-amine

Cat. No. B6597765
CAS RN: 1128-29-6
M. Wt: 170.13 g/mol
InChI Key: XDGPTSQRMQYKPB-UHFFFAOYSA-N
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Description

“2-hydrazinyl-5-nitropyrimidin-4-amine” is an organic compound with the molecular formula C4H6N6O2 . It contains a total of 39 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyrimidine .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers . The molecule also contains a nitro group and a hydrazine group attached to the pyrimidine ring .

Scientific Research Applications

2-hydrazinyl-5-nitropyrimidin-4-amine has been used in various areas of scientific research. It has been used as a reagent in organic synthesis, in particular for the synthesis of heterocyclic compounds. It has also been used as a tool for mechanistic studies, such as for the study of the mechanism of action of certain enzymes. In addition, this compound has been used as a probe for studying biological systems, such as for the study of the interaction of proteins and DNA.

Mechanism of Action

2-hydrazinyl-5-nitropyrimidin-4-amine acts as a proton donor, which means that it can donate a proton to a compound in order to form a new compound. This is important in organic synthesis, as it can be used to form new compounds. In addition, this compound can also act as an electron acceptor, meaning that it can accept electrons from a compound in order to form a new compound. This is important in mechanistic studies, as it can be used to study the mechanism of action of certain enzymes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2. In addition, this compound has been found to have antioxidant activity, which could potentially be beneficial for the treatment of certain diseases. However, further research is needed to determine the full extent of the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

2-hydrazinyl-5-nitropyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable and can be stored for long periods of time. In addition, this compound is relatively nontoxic, making it safe to handle and use in experiments. However, this compound does have some limitations. It is not water soluble, and it is also not very soluble in organic solvents. This can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for 2-hydrazinyl-5-nitropyrimidin-4-amine research. One potential direction is to investigate the potential therapeutic applications of this compound, such as its use as an inhibitor of certain enzymes or its use as an antioxidant. Another potential direction is to investigate the potential of this compound as a tool for mechanistic studies, such as for the study of the mechanism of action of certain enzymes. Finally, another potential direction is to investigate the potential of this compound as a probe for studying biological systems, such as for the study of the interaction of proteins and DNA.

Synthesis Methods

The synthesis of 2-hydrazinyl-5-nitropyrimidin-4-amine is relatively simple and can be accomplished in a few steps. The first step involves the reaction of 2-amino-5-nitropyrimidine with hydrazine hydrate in aqueous ethanol at room temperature to form the desired product. The reaction is exothermic and is usually complete within two hours. The product can then be isolated by filtration and purified by recrystallization. In addition, this compound can also be synthesized using other methods, such as the reaction of hydrazine hydrate with 2-nitropyridine in the presence of sodium hydroxide.

properties

IUPAC Name

2-hydrazinyl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N6O2/c5-3-2(10(11)12)1-7-4(8-3)9-6/h1H,6H2,(H3,5,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGPTSQRMQYKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)NN)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288352
Record name 2-Hydrazinyl-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1128-29-6
Record name 2-Hydrazinyl-5-nitro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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